molecular formula C9H20ClN B1379251 (1R)-1-cycloheptylethan-1-amine hydrochloride CAS No. 1461689-26-8

(1R)-1-cycloheptylethan-1-amine hydrochloride

Cat. No.: B1379251
CAS No.: 1461689-26-8
M. Wt: 177.71 g/mol
InChI Key: MBTQXHLLVKOQFI-DDWIOCJRSA-N
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Description

(1R)-1-Cycloheptylethan-1-amine hydrochloride is a chiral amine compound with a cycloheptyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-cycloheptylethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method includes the following steps:

    Reduction of Cycloheptanone: Cycloheptanone is reduced to (1R)-1-cycloheptylethan-1-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The resulting alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.

    Formation of Hydrochloride Salt: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its amine functionality.

    Receptor Binding: May interact with biological receptors, making it useful in pharmacological studies.

Medicine:

    Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-cycloheptylethan-1-amine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptyl group provides steric bulk, influencing the binding affinity and selectivity.

Comparison with Similar Compounds

    (1R)-1-Cyclohexylethan-1-amine Hydrochloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    (1R)-1-Cyclopentylethan-1-amine Hydrochloride: Contains a cyclopentyl group, leading to different steric and electronic properties.

Uniqueness:

    Steric Effects: The larger cycloheptyl group in (1R)-1-cycloheptylethan-1-amine hydrochloride provides unique steric interactions, potentially leading to different biological activities and selectivities compared to its smaller analogs.

    Binding Affinity: The compound’s structure may result in higher binding affinity for certain biological targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

(1R)-1-cycloheptylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQXHLLVKOQFI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461689-26-8
Record name (1R)-1-cycloheptylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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